N-(3-chloro-4-methoxyphenyl)thiolan-3-amine
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Overview
Description
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H14ClNOS and a molecular weight of 243.75 g/mol . It is characterized by the presence of a thiolane ring attached to an amine group, with a 3-chloro-4-methoxyphenyl substituent . This compound is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)thiolan-3-amine typically involves the reaction of 3-chloro-4-methoxyaniline with thiolane-3-one under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxyphenylamine: Shares the same phenyl substituent but lacks the thiolane ring.
Thiolan-3-amine: Contains the thiolane ring but lacks the phenyl substituent.
Uniqueness
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine is unique due to the combination of its thiolane ring and 3-chloro-4-methoxyphenyl substituent, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14ClNOS |
---|---|
Molecular Weight |
243.75 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14ClNOS/c1-14-11-3-2-8(6-10(11)12)13-9-4-5-15-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |
InChI Key |
UALVEFNDTBOIOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCSC2)Cl |
Origin of Product |
United States |
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